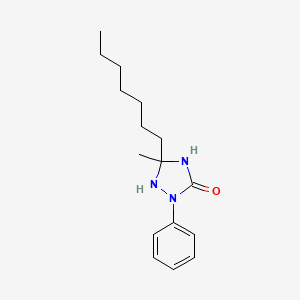![molecular formula C19H20N2O5 B5133103 2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide](/img/structure/B5133103.png)
2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This compound features a benzamide core linked to a 3,4,5-trimethoxyphenyl group through a prop-1-en-1-yl chain, making it a part of the chalcone family, known for their potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide typically involves the Claisen-Schmidt condensation reaction. This reaction is catalyzed by both acid and base, using 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde and 3,4,5-trimethoxyacetophenone as starting materials . The reaction conditions include the use of solvents like ethanol and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, solvent choice, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carbonyl group to an alcohol.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic activity against various cancer cell lines.
Medicine: Investigated for its anti-inflammatory, antibacterial, and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide involves its interaction with cellular proteins. The α,β-unsaturated carbonyl fragment acts as a Michael acceptor, covalently interacting with cysteine residues in proteins . This interaction can inhibit the function of target proteins, leading to cytotoxic effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one
- (E)-3-Methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone
Uniqueness
2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide is unique due to its specific structural configuration, which imparts distinct biological activities. The presence of the 3,4,5-trimethoxyphenyl group enhances its cytotoxic potential compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-24-16-10-12(11-17(25-2)18(16)26-3)15(22)8-9-21-14-7-5-4-6-13(14)19(20)23/h4-11,21H,1-3H3,(H2,20,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSXMRXAMYUXBM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA](/img/structure/B5133028.png)

![5-[(2-Chlorophenyl)iminomethyl]-1-(4-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5133048.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5133051.png)

![1-(2,4-dichlorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5133058.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5133068.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5133070.png)
![methyl 4-{5-[(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5133072.png)


![Ethyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5133085.png)
![2-(2-fluorophenyl)-N-[2-[(3-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B5133093.png)

